7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
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Overview
Description
. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is notable for its complex structure, which includes multiple hydroxyl groups and a cyclopentyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Diels-Alder reaction to form the cyclopentyl ring, followed by selective hydroxylation and oxidation reactions to introduce the hydroxyl groups and the ketone functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex prostaglandins and related compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its role in various physiological processes, including inflammation and cell signaling. It is also used in the study of prostaglandin receptors and their functions .
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic effects, particularly in the treatment of inflammatory conditions and cardiovascular diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical in the development of new drugs .
Mechanism of Action
The mechanism of action of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid involves its interaction with prostaglandin receptors. These receptors are involved in various signaling pathways that regulate inflammation, smooth muscle contraction, and other physiological processes . The compound binds to these receptors, triggering a cascade of intracellular events that lead to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Dinoprost tromethamine: Another prostaglandin compound with similar biological activities.
Carboprost tromethamine: Used for similar medical applications, particularly in inducing labor and controlling postpartum hemorrhage.
Uniqueness
What sets 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid apart is its specific structure, which allows for unique interactions with prostaglandin receptors. This specificity can lead to distinct physiological effects and potential therapeutic applications .
Properties
Molecular Formula |
C20H32O5 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1 |
InChI Key |
XEYBRNLFEZDVAW-DODZYUBVSA-N |
Isomeric SMILES |
CCCCC[C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CC=CCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Origin of Product |
United States |
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